4-Chloroimidazo[5,1-F][1,2,4]triazine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride is a heterocyclic compound with the molecular formula C5H3ClN4·HCl. This compound is part of the imidazo[1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride typically involves the construction of the imidazo[1,2,4]triazine ring system. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-1,2-diaminobenzene with formamide under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted imidazo[1,2,4]triazines, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloroimidazo[4,5-d]-1,2,3-triazine
- Pyrrolo[2,1-f][1,2,4]triazine
- 4-Chloroimidazo[2,1-f][1,2,4]triazine
Uniqueness
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility .
Eigenschaften
Molekularformel |
C5H4Cl2N4 |
---|---|
Molekulargewicht |
191.02 g/mol |
IUPAC-Name |
4-chloroimidazo[5,1-f][1,2,4]triazine;hydrochloride |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-5-4-1-7-3-10(4)9-2-8-5;/h1-3H;1H |
InChI-Schlüssel |
CFZUEKDKZWAGJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=NN2C=N1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.